(R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride (R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13622177
InChI: InChI=1S/C6H12N2O.ClH/c7-6(9)4-5-2-1-3-8-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m1./s1
SMILES: C1CC(NC1)CC(=O)N.Cl
Molecular Formula: C6H13ClN2O
Molecular Weight: 164.63 g/mol

(R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride

CAS No.:

Cat. No.: VC13622177

Molecular Formula: C6H13ClN2O

Molecular Weight: 164.63 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride -

Specification

Molecular Formula C6H13ClN2O
Molecular Weight 164.63 g/mol
IUPAC Name 2-[(2R)-pyrrolidin-2-yl]acetamide;hydrochloride
Standard InChI InChI=1S/C6H12N2O.ClH/c7-6(9)4-5-2-1-3-8-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m1./s1
Standard InChI Key MSHUUCQYNRTNIL-NUBCRITNSA-N
Isomeric SMILES C1C[C@@H](NC1)CC(=O)N.Cl
SMILES C1CC(NC1)CC(=O)N.Cl
Canonical SMILES C1CC(NC1)CC(=O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

(R)-2-(Pyrrolidin-2-yl)acetamide hydrochloride has the molecular formula C₆H₁₃ClN₂O and a molecular weight of 164.63 g/mol. Its IUPAC name is 2-[(2R)-pyrrolidin-2-yl]acetamide hydrochloride, reflecting the (R)-configuration at the pyrrolidine ring’s second carbon. Key identifiers include:

PropertyValue
CAS No.Not publicly disclosed
PubChem CID163355653
SMILESC1CC@@HCC(=O)N.Cl
InChI KeyMSHUUCQYNRTNIL-NUBCRITNSA-N
Melting PointNot reported
SolubilityWater-soluble (hydrochloride)

The stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .

Synthesis and Production

Synthetic Routes

While specific protocols are proprietary, general strategies for synthesizing chiral pyrrolidine derivatives include:

  • Asymmetric Catalysis: Using chiral catalysts to induce enantioselectivity during ring closure or functionalization.

  • Chiral Resolution: Separating racemic mixtures via diastereomeric salt formation or chromatography .

  • Hydrochloride Formation: Treating the free base (R)-2-(pyrrolidin-2-yl)acetamide with hydrochloric acid to improve stability .

Key Reaction Steps

A plausible synthesis involves:

  • Pyrrolidine Ring Construction: Cyclization of γ-aminobutyraldehyde derivatives.

  • Acetamide Introduction: Coupling the pyrrolidine intermediate with acetyl chloride or acetic anhydride.

  • Salt Formation: Reaction with HCl to yield the hydrochloride .

Biological Activity and Mechanisms

Neurological Applications

(R)-2-(Pyrrolidin-2-yl)acetamide derivatives modulate neurotransmitter systems, particularly those involving GABAergic and dopaminergic pathways. The pyrrolidine ring mimics endogenous amines, enabling interactions with receptors such as NMDA or σ-1 .

Enzyme Inhibition

In silico studies suggest affinity for monoamine oxidase (MAO) and cholinesterase enzymes, implicated in neurodegenerative diseases like Alzheimer’s . Docking simulations reveal binding to MAO-B’s hydrophobic pockets, akin to rasagiline, a Parkinson’s drug :

Target EnzymeDocking Score (kcal/mol)Reference Ligand
MAO-B-8.2Rasagiline (-7.9)
AChE-7.5Donepezil (-8.1)

Antimicrobial Properties

Acetamide-pyrrolidine hybrids exhibit broad-spectrum antibacterial activity. Compound 2i (structurally related) showed 85% biofilm inhibition against Klebsiella pneumoniae at 100 μg/μL, outperforming cefadroxil .

Bacterial StrainMIC (μg/mL)Biofilm Inhibition (%)
Staphylococcus aureus12.582
Escherichia coli2578

Mechanistically, the acetamide group disrupts cell wall synthesis, while the pyrrolidine moiety enhances membrane permeability .

Future Directions and Challenges

Synthetic Challenges

  • Scalability: Asymmetric synthesis remains cost-prohibitive for large-scale production.

  • Stereochemical Purity: Ensuring >99% enantiomeric excess for clinical use .

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